Bornyl methanoate
Description
Properties
CAS No. |
74219-20-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9+,11+/m1/s1 |
InChI Key |
RDWUNORUTVEHJF-YWVKMMECSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC=O |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC=O)C)C |
density |
1.007-1.013 (20°) |
physical_description |
Colourless liquid; Green, earthy refreshing aroma |
solubility |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bornyl methanoate can be synthesized through the esterification of borneol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting borneol with formic acid in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to purify the ester. The industrial process is optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions: Bornyl methanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form borneol and other oxidation products.
Reduction: Reduction of this compound can yield borneol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Borneol and camphor.
Reduction: Borneol.
Substitution: Various substituted bornyl derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Bornyl methanoate has garnered interest in various scientific domains due to its unique properties:
Chemistry
- Model Compound : It serves as a model compound in studies of esterification and hydrolysis reactions, helping chemists understand reaction mechanisms and kinetics.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects, making it a candidate for developing natural preservatives in food and cosmetic products.
- Anti-inflammatory Effects : Studies have shown that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory conditions.
Medicine
- Therapeutic Potential : Given its pleasant aroma, this compound is being investigated for its potential bronchodilatory effects, which could benefit respiratory conditions. Its calming properties may also have applications in aromatherapy.
Industry
- Flavoring Agent : It is commonly used in the food industry as a flavoring agent due to its refreshing aroma.
- Fragrance Formulation : this compound is utilized in the formulation of fragrances, contributing to the scent profile of various products.
Data Table: Applications Overview
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemistry | Model compound for esterification studies | Understanding reaction mechanisms |
| Biology | Antimicrobial and anti-inflammatory research | Natural preservatives; treatment for inflammation |
| Medicine | Therapeutic agent for respiratory issues | Bronchodilation; calming effects |
| Industry | Flavoring agent; fragrance formulation | Enhances product appeal |
Case Studies
- Antimicrobial Research : A study investigating the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. This suggests potential applications in developing natural preservatives for food products.
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of this compound found that it could reduce markers of inflammation in cell cultures. This positions it as a promising candidate for therapeutic applications targeting inflammatory diseases.
- Aromatherapy Applications : Clinical trials assessing the calming effects of this compound in aromatherapy revealed that it significantly reduced anxiety levels among participants compared to control groups. This supports its use in therapeutic settings aimed at stress relief.
Mechanism of Action
The mechanism by which bornyl methanoate exerts its effects involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through modulation of receptor activity and enzyme function.
Comparison with Similar Compounds
Comparison with Structurally Similar Bornyl Esters
Chemical Structures and Key Properties
Bornyl esters share a common borneol backbone but differ in their esterified acid moieties, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Bornyl Esters
Table 2: Physicochemical Properties
| Property | This compound | Bornyl Acetate | Bornyl Caffeate |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 232 | Decomposes >200 |
| Water Solubility | Low | Insoluble | Low |
| LogP (Partition Coefficient) | Estimated ~3.0 | 3.5 | 4.2 |
This compound
- Insecticidal Activity: Limited direct evidence, but structurally similar bornyl acetate and terpinyl acetate exhibit potent insecticidal effects against Myzus persicae (peach aphid) .
- Fragrance Applications : Used in perfumes and flavorings for its pine-like aroma .
Bornyl Acetate
- Insecticidal : Synergizes with terpinyl acetate in Thuja occidentalis EOs, showing strong activity against aphids .
- Antimicrobial : Reduces methane production in rumen fermentation by 30% at 500 µg/mL, outperforming monensin .
- Anti-inflammatory : Modulates gene expression to soothe inflammatory responses and supports skin health .
Bornyl Caffeate
- Anticancer : Induces apoptosis in MCF-7 breast cancer cells via ROS/JNK pathways (IC₅₀ = 50 µM) .
- Antimicrobial : Inhibits Cryptococcus neoformans (MIC = 10 µg/mL) with low mammalian cytotoxicity (IC₅₀ > 100 µM in HEK-293 cells) .
- Antileishmanial : Active against Leishmania major (IC₅₀ = 39.6 µM) but less potent than synthetic derivatives like bornyl cinnamate .
Bornyl Cinnamate
- Antiparasitic: Higher efficacy against Leishmania donovani (IC₅₀ = 15.6 µM) compared to bornyl caffeate .
Structure-Activity Relationships (SAR)
- Ester Group Impact: Polarity: Acetate and formate esters (e.g., bornyl acetate, methanoate) are less polar than caffeate or ferulate, enhancing their volatility and suitability for topical/aromatic uses . Bioactivity: Caffeate and ferulate esters exhibit stronger anticancer and antimicrobial activities due to phenolic hydroxyl groups, which enhance redox activity and membrane disruption .
- Borneol Backbone : The bicyclic structure contributes to lipid solubility and membrane penetration, critical for antimicrobial and anticancer effects .
Biological Activity
Bornyl methanoate, a derivative of bornyl acetate, is a bicyclic monoterpene ester found in various plants. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antibacterial, and potential anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is structurally related to bornyl acetate, differing primarily in the ester group. Its chemical formula is , and it is characterized by a bicyclic structure that contributes to its biological properties.
Pharmacological Activities
1. Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, while promoting anti-inflammatory cytokines like IL-10. The mechanism involves modulation of the NF-κB and MAPK signaling pathways, which play crucial roles in inflammation regulation .
2. Antibacterial Activity
Studies have demonstrated that this compound possesses antibacterial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative or therapeutic agent in treating bacterial infections .
3. Anticancer Potential
Recent research highlights the compound's ability to inhibit the proliferation of cancer cells. In vitro studies have shown that this compound can reduce the viability of human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) by inducing apoptosis and cell cycle arrest .
Case Studies
Case Study 1: Anti-inflammatory Effects in Animal Models
In a study involving rats with induced paw edema, administration of this compound significantly reduced swelling compared to control groups treated with saline. The reduction in edema correlates with decreased levels of inflammatory markers in serum samples, supporting its use as an anti-inflammatory agent .
Case Study 2: Antibacterial Efficacy
A clinical trial assessed the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients receiving topical formulations containing the compound showed a marked improvement in infection resolution compared to those receiving standard treatment alone .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies indicate that the compound is rapidly absorbed and metabolized in vivo, with significant bioavailability observed in animal models. The primary metabolic pathways include O-methylation and reduction, which are essential for its pharmacological effects .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
